An In-depth Technical Guide to the Physical Properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
An In-depth Technical Guide to the Physical Properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
Introduction
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, a key synthetic intermediate, holds considerable significance in the pharmaceutical landscape, notably as a precursor in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2][3][4] The physical properties of this crystalline solid are of paramount importance, governing its stability, handling, and reactivity in subsequent synthetic transformations. This guide provides a comprehensive overview of the known physical characteristics of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, alongside detailed experimental protocols for its thorough characterization. Understanding these properties is critical for researchers, scientists, and drug development professionals to ensure the robustness and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API).
The presence of water in the crystal lattice, forming a hydrate, introduces an additional layer of complexity and significance. The hydration state of a pharmaceutical intermediate can profoundly influence its physicochemical properties, including solubility, dissolution rate, and stability.[1][2][3][4] Therefore, a thorough characterization of the hydrated form is a critical step in process development and quality control.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is presented below. It is important to note that while various suppliers list these properties, detailed experimental data, particularly for the hydrated form, is not extensively available in the public domain.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethan-1-one;hydrochloride;hydrate | N/A |
| Synonyms | α-Amino-4-nitroacetophenone hydrochloride hydrate, 2-amino-p-nitroacetophenone hydrochloride hydrate | [5] |
| CAS Number | 4740-22-1 | [6] |
| Molecular Formula | C₈H₁₁ClN₂O₄ | [6] |
| Molecular Weight | 234.64 g/mol | [6] |
| Appearance | White to light yellow or pale cream crystalline solid/powder | [5] |
| Melting Point | Data for the hydrochloride salt is reported, but often without specifying the hydration state. A melting point of 245 °C has been noted for the hydrochloride. | [5] |
The Significance of the Hydrated State in Pharmaceutical Development
The presence of water molecules within the crystal lattice of a pharmaceutical compound, forming a hydrate, is a common phenomenon that can have profound implications for drug development. These water molecules are not merely adsorbed to the surface but are an integral part of the crystal structure, often participating in hydrogen bonding networks that stabilize the lattice.
The specific hydration state of an API or its intermediate can significantly affect:
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Solubility and Dissolution Rate: Anhydrous and hydrated forms of a compound can exhibit different solubilities and dissolution rates, which in turn can impact the bioavailability of the final drug product.
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Stability: The presence of water in the crystal lattice can influence the chemical and physical stability of a compound. In some cases, hydrates can be more stable than their anhydrous counterparts, while in others, they may be more susceptible to degradation.
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Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere is a critical parameter. Understanding the hygroscopic nature of a compound is essential for defining appropriate storage and handling conditions.
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Mechanical Properties: The hydration state can affect the mechanical properties of a solid, such as its compressibility and flowability, which are important considerations in the formulation of solid dosage forms.
Given these factors, the thorough characterization of the hydrated state of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride is not merely an academic exercise but a critical component of robust process development and quality control in the synthesis of chloramphenicol and other potential APIs.
Caption: The influence of the hydrated state on key pharmaceutical properties.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions and desolvation events. For a hydrated compound, the DSC thermogram would be expected to show an endothermic event corresponding to the loss of water (dehydration) prior to or concurrently with the melting of the anhydrous form.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a hydrated compound, TGA is crucial for quantifying the amount of water in the crystal lattice. The TGA curve would show a weight loss step corresponding to the loss of water upon heating. The stoichiometry of the hydrate can be calculated from the percentage of weight loss.
Experimental Protocol for Thermal Analysis
Objective: To determine the thermal properties (melting point, dehydration temperature, and water content) of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate.
Instrumentation:
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Differential Scanning Calorimeter (DSC)
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Thermogravimetric Analyzer (TGA)
Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.
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DSC Analysis:
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Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 260 °C) at a controlled heating rate (e.g., 10 °C/min).
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Use a nitrogen purge to maintain an inert atmosphere.
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Record the heat flow as a function of temperature.
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-
TGA Analysis:
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Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Use a nitrogen purge.
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Record the weight loss as a function of temperature.
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Data Analysis:
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DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The endotherm corresponding to melting provides the melting point. Any preceding endotherms may indicate desolvation.
-
TGA: Calculate the percentage weight loss in the temperature range corresponding to the loss of water. From this, the number of water molecules per molecule of the compound can be determined.
Caption: A typical workflow for the thermal analysis of a hydrated compound.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, the FTIR spectrum would be expected to show characteristic absorption bands for the following groups:
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O-H stretch (water of hydration): A broad band in the region of 3200-3500 cm⁻¹.
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N-H stretch (primary amine hydrochloride): A broad, complex series of bands in the region of 2400-3200 cm⁻¹.
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C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.
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N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
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C-N stretch (amine): In the region of 1020-1250 cm⁻¹.
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Aromatic C-H and C=C stretches: Characteristic bands in the fingerprint region and above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A ¹H NMR spectrum of the hydrochloride salt of 2-Amino-1-(4-nitrophenyl)ethan-1-one is available in the PubChem database. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) would be:
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Aromatic protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the para-substituted benzene ring.
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Methylene protons (-CH₂-): A singlet or a multiplet for the two protons adjacent to the carbonyl and amino groups, likely in the region of δ 4.0-5.0 ppm.
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Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and dependent on concentration and temperature, often in the region of δ 8.0-9.0 ppm.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for the characterization of crystalline solids. Each crystalline form of a compound has a unique XRPD pattern, which serves as a "fingerprint" for that specific form. XRPD is essential for:
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Identifying the crystalline form: Distinguishing between anhydrous, hydrated, and polymorphic forms.
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Assessing crystallinity: Determining whether a sample is crystalline or amorphous.
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Monitoring phase transformations: Observing changes in the crystalline form as a function of temperature, humidity, or other processing conditions.
While a specific XRPD pattern for 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is not publicly available, a standard experimental protocol for its determination is provided below.
Experimental Protocol for XRPD
Objective: To obtain the characteristic X-ray powder diffraction pattern of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate.
Instrumentation:
-
X-ray Powder Diffractometer with a Cu Kα radiation source.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.
-
Data Collection:
-
Scan the sample over a 2θ range of, for example, 2° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Analysis:
-
Plot the intensity of the diffracted X-rays versus the 2θ angle.
-
Identify the characteristic peaks (2θ values) and their relative intensities.
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Solubility
The solubility of a pharmaceutical intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The hydrochloride salt form of 2-Amino-1-(4-nitrophenyl)ethan-1-one is expected to enhance its solubility in polar solvents compared to the free base due to the ionic nature of the ammonium chloride group.
While quantitative solubility data is not widely published, a qualitative assessment suggests that the compound is likely to be soluble in water and polar organic solvents.
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate in various solvents at a controlled temperature.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane).
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the saturated solution to remove any undissolved solid.
-
Analyze the concentration of the compound in the clear filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Conclusion
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a fundamentally important intermediate in pharmaceutical synthesis. A thorough understanding of its physical properties is essential for ensuring process control, product quality, and regulatory compliance. While a complete dataset of its physical characteristics, particularly for the hydrated form, is not yet in the public domain, this guide provides a comprehensive overview of the known properties and, crucially, the detailed experimental methodologies required to fully characterize this compound. The provided protocols for thermal analysis, spectroscopy, X-ray diffraction, and solubility determination serve as a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. The continued investigation and documentation of these properties will undoubtedly contribute to the more efficient and reliable synthesis of vital medicines.
References
-
Wadhwa, A., Ali, F., Parveen, S., & Kumar, R. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. [Link]
-
PubMed. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis. [Link]
-
Semantic Scholar. (2020). Synthesis, structural, thermal characterization and spectroscopic investigation of chloramphenicol impurity A for the quality control of chloramphenicol and its formulation as per international compendium. Current Organic Synthesis. [Link]
-
ResearchGate. (2020). Structure of chloramphenicol (I) and its potential impurity 2-amino-1-(4-nitrophenyl)propane-1,3-diol (II). [Link]
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethanone. [Link]
- Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
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